An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibromo-5-tert-butylbenzene
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibromo-5-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile building block, 1,3-Dibromo-5-tert-butylbenzene. This compound serves as a valuable intermediate in the development of various pharmaceutical and materials science applications. This document outlines a reliable synthetic protocol, detailed characterization data, and relevant physical and safety properties.
Physicochemical Properties
1,3-Dibromo-5-tert-butylbenzene is a pale yellow liquid or solid at room temperature.[1] Key physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 129316-09-2 | [1][2] |
| Molecular Formula | C₁₀H₁₂Br₂ | [3] |
| Molecular Weight | 292.01 g/mol | [3] |
| Boiling Point | 250.0 ± 20.0 °C (Predicted) | [1] |
| Density | 1.549 g/cm³ (Predicted) | [1] |
| Appearance | Pale yellow liquid | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis of 1,3-Dibromo-5-tert-butylbenzene
A common and effective method for the synthesis of 1,3-Dibromo-5-tert-butylbenzene involves a Sandmeyer-type reaction starting from 2,6-dibromo-4-tert-butylaniline.[2] This multi-step process is outlined below.
Synthesis Workflow
Caption: Synthetic workflow for 1,3-Dibromo-5-tert-butylbenzene.
Experimental Protocol
The synthesis of 1,3-dibromo-5-tert-butylbenzene is carried out from 2,6-dibromo-4-tert-butylaniline.[2]
Materials:
-
2,6-dibromo-4-tert-butylaniline (5 g, 16.3 mmol)
-
Ethanol (200 mL)
-
Concentrated Sulfuric Acid (25 mL)
-
Sodium Nitrite (NaNO₂, 3.1 g, 44.6 mmol)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether
-
Silica Gel
Procedure:
-
2,6-dibromo-4-tert-butylaniline is dissolved in ethanol at 50 °C.[2]
-
Concentrated sulfuric acid is slowly added to the solution, and the mixture is heated to 70°C.[2]
-
Sodium nitrite is added in portions over 45 minutes, carefully controlling the temperature to manage the exothermic reaction and the release of nitrogen gas.[2]
-
After the reaction is complete, the mixture is cooled to room temperature and poured into ice water.[2]
-
The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.[2]
-
The solvent is removed under reduced pressure to yield the crude product.[2]
-
Purification is achieved by silica gel column chromatography using petroleum ether as the eluent to give pure 1,3-dibromo-5-tert-butylbenzene.[2]
Yield: 3.790 g (79.6%)[2]
Characterization Data
The structure of the synthesized 1,3-Dibromo-5-tert-butylbenzene was confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (500 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.49 | s |
| 7.44 | dd (J = 0.80 Hz, 0.70 Hz) |
| 1.30 | s |
| Source:[2] |
| ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) |
| 155.29 |
| 131.11 |
| 127.57 |
| 122.72 |
| 35.08 |
| 31.01 |
| Source:[2] |
High-Resolution Mass Spectrometry (HRMS)
| Technique | Calculated m/z | Measured m/z |
| ESI | [M + COOH - H]⁻ C₁₁H₁₂O₂Br₂: 335.9179 | 335.9061 |
| Source:[2] |
Safety Information
It is important to handle 1,3-Dibromo-5-tert-butylbenzene with appropriate safety precautions.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin or eye irritation persists: Get medical advice/attention.
-
Take off contaminated clothing and wash it before reuse.
Conclusion
This guide provides essential technical information for the synthesis and characterization of 1,3-Dibromo-5-tert-butylbenzene. The detailed experimental protocol and comprehensive characterization data will be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the effective utilization of this important chemical intermediate.
References
- 1. China 1,3-dibroMo-5-tert-butylbenzene CAS NO.129316-09-2 Manufacturer and Supplier | Lizhuo [shlzpharma.com]
- 2. 1,3-dibromo-5-tert-butylbenzene | 129316-09-2 [chemicalbook.com]
- 3. 1,3-Dibromo-5-tert-butylbenzene | CAS: 129316-09-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
